molecular formula C20H21FN4O B2820824 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1286699-54-4

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No.: B2820824
CAS No.: 1286699-54-4
M. Wt: 352.413
InChI Key: UZZVWTAXQLADQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at position 3 with a dimethylamino group and at position 4 with a phenyl group. The acetamide moiety is linked to a 2-fluoro-4-methylphenyl group, introducing both lipophilic (methyl) and electronegative (fluoro) properties. The dimethylamino group may enhance solubility, while the fluorine atom could influence metabolic stability and binding interactions.

Properties

IUPAC Name

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-14-9-10-18(17(21)11-14)22-19(26)13-25-12-16(20(23-25)24(2)3)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZVWTAXQLADQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazole class, which is known for various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H22_{22}F1_{1}N4_{4}O, with a molecular weight of approximately 346.43 g/mol. The structure features a pyrazole ring substituted with dimethylamino and phenyl groups, along with an acetamide moiety linked to a fluorinated phenyl group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration and subsequent biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and E. coli .

CompoundBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

Anti-cancer Activity

The pyrazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, a related compound demonstrated significant cytotoxicity against human breast cancer cells with IC50 values in the micromolar range .

Case Studies

  • Study on Antimicrobial Properties :
    A study evaluated the antibacterial activity of various pyrazole derivatives, including those structurally similar to our compound. The results indicated potent activity against multidrug-resistant strains, with some compounds showing complete bactericidal effects within hours .
  • Investigation of Anti-cancer Effects :
    Another research focused on the anticancer potential of pyrazole derivatives in vitro. The findings revealed that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity/Use Melting Point (°C) Hydrogen Bonding Patterns
Target Compound C₂₀H₂₂FN₅O 3-(dimethylamino)-4-phenylpyrazole; 2-fluoro-4-methylphenyl acetamide Potential kinase inhibitor (hypothetical) Not reported Likely R₂²(8) or R₂²(10) motifs
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 2,4-dichlorophenyl; dihydro-pyrazole; methyl groups Antibiotic analog (penicillin lateral chain mimic) 473–475 R₂²(10) dimers via N–H⋯O bonds
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 4-chlorophenyl; cyano group; chloroacetamide Fipronil precursor (insecticide) Not reported Not characterized
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-cyclopropyltriazol-1-yl)acetamide C₂₅H₂₄N₈O Pyridine-pyrimidine; cyclopropyltriazole Imatinib analog (anticancer candidate) 165–167 N–H⋯N/C=O interactions (IR data)
2-((2E)-2-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-N-(4-methylphenyl)-2-oxoacetamide C₂₆H₂₁FN₄O₂ Fluorophenyl; hydrazone; oxoacetamide Not reported Not reported Likely intramolecular H-bonding

Physical and Spectroscopic Properties

  • Melting Points : The dihydro-pyrazole derivative () exhibits a high melting point (473–475°C), attributed to strong intermolecular hydrogen bonding . The triazole analog () melts at 165–167°C, reflecting reduced crystal lattice stability .
  • Spectroscopy :
    • IR : The target compound’s acetamide C=O stretch (~1680 cm⁻¹) and N–H bend (~3300 cm⁻¹) align with analogs in .
    • NMR : The 2-fluoro-4-methylphenyl group would show characteristic ¹⁹F shifts (~-110 ppm) and deshielded aromatic protons, similar to fluorophenyl derivatives in .

Environmental and Toxicological Considerations

  • Perfluoroalkylated acetamides () exhibit environmental persistence due to C–F bonds . The target compound’s single fluorine substituent may reduce bioaccumulation risk compared to perfluorinated analogs.

Q & A

Q. What are the key synthetic pathways for 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Acetylation of the pyrazole core using acetic anhydride or acetyl chloride under controlled temperatures (40–60°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions.
  • Step 2 : Coupling the functionalized pyrazole with the 2-fluoro-4-methylphenyl moiety via nucleophilic substitution or amide bond formation. Solvent choice (e.g., dimethylformamide) and catalysts (e.g., piperidine) are critical for yield optimization .
  • Step 3 : Purification via column chromatography or recrystallization, followed by validation using HPLC (>95% purity) and NMR spectroscopy .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing high-quality crystals using slow evaporation or diffusion methods.
  • Data collection with synchrotron or laboratory X-ray sources.
  • Structure refinement using programs like SHELXL (for small molecules) to resolve hydrogen bonding patterns and molecular packing . Example parameters:
ParameterValue
Space groupP 1 (triclinic)
R factor<0.05
Resolution0.8 Å

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric or colorimetric readouts.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices.
  • Structural analogs comparison : Cross-referencing bioactivity data from compounds with shared motifs (e.g., fluorophenyl or pyrazole groups) to infer mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Comparative SAR analysis : Tabulate substituent effects on activity (see example table below).
  • Computational docking : Use molecular dynamics simulations to compare binding poses in target proteins (e.g., COX-2 or EGFR).
  • Metabolic stability assays : Assess cytochrome P450 interactions to rule out false negatives due to rapid degradation .
CompoundSubstituentActivity (IC₅₀, μM)
Analog A4-Fluorophenyl0.12
Analog B3-Chlorophenyl0.45
Target Compound2-Fluoro-4-methylphenyl0.08

Q. What strategies optimize reaction yields for large-scale synthesis?

  • DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, catalyst loading) using response surface methodology.
  • Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer for exothermic steps.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How are hydrogen bonding networks analyzed to predict crystal packing behavior?

  • Graph-set analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) to identify supramolecular synthons.
  • Thermal analysis : Correlate DSC/TGA data with packing density to assess stability.
  • Computational tools : Utilize CrystalExplorer or Mercury to visualize and quantify intermolecular interactions .

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

  • Disorder modeling : Use PART instructions in SHELXL to resolve positional ambiguities in flexible groups (e.g., dimethylamino).
  • Twinning detection : Apply the Hooft parameter or BASF refinement in cases of pseudo-merohedral twinning.
  • Validation tools : Check PLATON alerts for missed symmetry or solvent voids .

Q. How can computational models guide the design of derivatives with enhanced target affinity?

  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate ligand strain energy and binding free energy (ΔG) for proposed derivatives.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors near the fluorophenyl group) using Schrödinger’s Phase.
  • ADMET prediction : Use SwissADME or ADMETlab to prioritize compounds with favorable pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.